molecular formula C15H11NO2S B13679316 Methyl 2-(2-Naphthyl)thiazole-4-carboxylate

Methyl 2-(2-Naphthyl)thiazole-4-carboxylate

Cat. No.: B13679316
M. Wt: 269.3 g/mol
InChI Key: CSMJGVURGLUPIG-UHFFFAOYSA-N
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Description

Methyl 2-(2-Naphthyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a naphthalene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-Naphthyl)thiazole-4-carboxylate typically involves the condensation of 2-naphthylamine with α-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with methanol under acidic conditions to produce the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-Naphthyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Methyl 2-(2-Naphthyl)thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-(2-Naphthyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The naphthalene moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Naphthyl)thiazole-4-carboxylic acid
  • Methyl 2-(2-Naphthyl)imidazole-4-carboxylate
  • Methyl 2-(2-Naphthyl)oxazole-4-carboxylate

Uniqueness

Methyl 2-(2-Naphthyl)thiazole-4-carboxylate is unique due to its specific combination of the thiazole and naphthalene moieties, which confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

methyl 2-naphthalen-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H11NO2S/c1-18-15(17)13-9-19-14(16-13)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3

InChI Key

CSMJGVURGLUPIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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